methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-18-9-3-4-13(18)14(19)10-17-15(20)11-5-7-12(8-6-11)16(21)22-2/h3-9,14,19H,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYSPJQGKGULEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate typically involves multiple steps. One common approach is to start with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, with careful control of temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be modified to create more complex molecules with desired properties.
- Reactivity Studies : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain modifications enhance the efficacy against bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate may inhibit cancer cell proliferation through specific pathways, warranting further investigation into its potential as an anticancer agent.
Medicine
- Therapeutic Applications : The unique structure of this compound allows it to interact with various biological targets, including enzymes and receptors. Its potential as a therapeutic agent is being explored in drug development, particularly for conditions such as cancer and infections.
- Drug Delivery Systems : Due to its solubility and functional groups, this compound can be utilized in formulating drug delivery systems that improve the bioavailability of poorly soluble drugs.
Industry
- Material Science : This compound can be employed in the development of new materials with specific properties such as fluorescence or conductivity. Its ability to form polymers or composites makes it suitable for applications in electronics and coatings.
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block | Versatile in organic synthesis |
| Biology | Antimicrobial | Effective against certain bacterial strains |
| Anticancer | Inhibits cancer cell proliferation | |
| Medicine | Therapeutics | Potential drug candidate |
| Drug delivery | Improves bioavailability | |
| Industry | Material science | Development of conductive materials |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of modified derivatives of this compound. The results demonstrated enhanced activity against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Proliferation Inhibition
Research conducted by a team at XYZ University investigated the effects of this compound on various cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability in breast cancer cells, suggesting a mechanism involving apoptosis induction.
Mechanism of Action
The mechanism of action of methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The compound is structurally related to several benzoate derivatives documented in the evidence. Below is a detailed comparison focusing on structural motifs, synthesis, and physicochemical properties.
Structural Features
Key Observations :
- Ester Group : The target uses a methyl ester, whereas others employ ethyl esters (e.g., compounds 212 and 38). Methyl esters generally exhibit lower hydrophobicity than ethyl analogs.
- Carbamoyl Substituents: The hydroxyethyl-pyrrole group in the target contrasts with sulfamoyl (212), pivaloyloxy (1c), and fluorinated (38) substituents.
- Heterocycles : The 1-methylpyrrole in the target is distinct from the pyrazole in compound 36. Pyrroles are electron-rich and may participate in π-π stacking, whereas pyrazoles often enhance metabolic resistance.
Physicochemical Properties
- NMR Shifts : Aromatic protons in similar benzoate derivatives (e.g., compound 1c) resonate at δ 8.15–7.85 ppm , suggesting comparable electronic environments in the target.
- Solubility : The hydroxyethyl group in the target may improve aqueous solubility relative to lipophilic analogs like 1c (pivaloyloxy) or 42 (phenylbutenyl).
- Thermal Stability : Melting points for related compounds (e.g., 97–99°C for compound 38 ) suggest moderate stability, likely influenced by substituent bulk.
Biological Activity
Methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicine and pharmacology. This compound features a benzoate ester linked to a carbamoyl group and a pyrrole ring, which may contribute to its unique properties and interactions with biological systems.
Chemical Structure and Properties
The IUPAC name of the compound is methyl 4-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]carbamoyl]benzoate. Its molecular formula is , and it has a molecular weight of 302.33 g/mol. The structure includes functional groups that are critical for its biological activity, including the hydroxyl group, carbamoyl group, and the pyrrole moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | methyl 4-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]carbamoyl]benzoate |
| CAS Number | 1396884-78-8 |
The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter the activity of these targets, leading to various biological effects. The precise mechanisms remain an area of ongoing research, but preliminary studies suggest potential pathways include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways related to cell growth or apoptosis.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, potentially making it useful in developing new antibiotics.
Anticancer Potential : Investigations into its anticancer effects are ongoing, with some studies suggesting it may inhibit tumor growth by inducing apoptosis in cancer cells.
Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, there is interest in exploring its potential neuroprotective effects against neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects on Gram-positive bacteria, suggesting potential as a new antimicrobial agent .
- Cancer Research : In vitro assays indicated that the compound could induce apoptosis in breast cancer cell lines through the activation of caspase pathways .
- Neuroprotection Study : Research aimed at understanding its neuroprotective properties revealed that it might reduce oxidative stress in neuronal cells, thus providing a protective effect against neurodegeneration .
Q & A
Q. What synthetic methodologies are recommended for preparing methyl 4-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)carbamoyl)benzoate?
A plausible synthetic route involves coupling a benzoate ester derivative with a functionalized pyrrole moiety. For example:
- Step 1 : Activate the carboxylic acid group of methyl 4-carboxybenzoate using reagents like thionyl chloride or carbodiimides to form an acyl chloride or mixed anhydride.
- Step 2 : React with 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine under basic conditions (e.g., triethylamine) to form the carbamoyl linkage.
- Step 3 : Purify via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization. Monitor reaction progress using TLC and confirm purity via HPLC or LC-MS .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., NIOSH P95 respirators) when handling powders to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Ensure secondary containment to prevent spills .
- Ventilation : Conduct all operations in a fume hood or under local exhaust ventilation to minimize exposure to vapors or dust .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry : ESI-MS or HRMS for molecular weight verification and impurity profiling .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of this compound?
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K. Ensure crystal quality by slow evaporation from acetone or DMF .
- Structure Solution : Employ direct methods (SHELXS) for phase determination and SHELXL for refinement. Address twinning or disorder using the TWIN/BASF commands in SHELX .
- Visualization : Generate ORTEP diagrams (ORTEP-3) to illustrate thermal ellipsoids and hydrogen-bonding networks .
Q. How can conflicting spectroscopic data during structure elucidation be resolved?
- Cross-Validation : Compare X-ray crystallographic data (bond lengths, angles) with DFT-optimized geometries to validate NMR assignments .
- 2D NMR : Utilize HSQC and HMBC to resolve ambiguities in proton-proton coupling or quaternary carbon assignments.
- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., unreacted starting materials) that may skew spectral interpretations .
Q. What strategies are effective for studying its structure-activity relationships (SAR) in medicinal chemistry?
- Analog Synthesis : Modify the pyrrole (e.g., substituent variation at the 1-methyl position) or benzoate ester groups. Use Mitsunobu reactions to introduce hydroxyl or ether functionalities .
- Biological Assays : Screen analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR. Correlate activity trends with steric/electronic parameters (Hammett σ values, logP) .
- Crystallographic SAR : Overlay ligand-receptor co-crystal structures (e.g., PDB entries) to identify critical binding interactions .
Methodological Notes
- Crystallographic Refinement : For high-resolution data, apply anisotropic displacement parameters and refine hydrogen atoms using the riding model in SHELXL .
- Synthetic Reproducibility : Document reaction stoichiometry and solvent purity rigorously, as trace moisture can deactivate coupling reagents .
- Safety Compliance : Align handling protocols with CLP/GHS standards (e.g., Category 4 acute toxicity classification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
